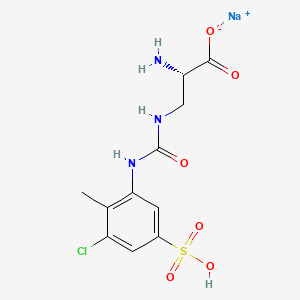

Upacicalcet sodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H13ClN3NaO6S |

|---|---|

Molekulargewicht |

373.75 g/mol |

IUPAC-Name |

sodium (2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoate |

InChI |

InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1 |

InChI-Schlüssel |

KUQQRUUFBPFDOW-QRPNPIFTSA-M |

Isomerische SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)[O-])N.[Na+] |

Kanonische SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)[O-])N.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Upacicalcet Sodium and the Calcium-Sensing Receptor: A Technical Overview of Binding and Activation

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the binding characteristics of upacicalcet sodium, a novel calcimimetic agent, to the Calcium-Sensing Receptor (CaSR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research on its mechanism of action, binding kinetics, and the resultant intracellular signaling cascades.

Executive Summary

This compound is a second-generation calcimimetic used for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) pivotal for maintaining calcium homeostasis.[1] Unlike first-generation calcimimetics, upacicalcet exhibits a unique binding mechanism, targeting the amino acid binding site on the CaSR's extracellular domain.[2] This interaction enhances the receptor's sensitivity to extracellular calcium ([Ca²⁺]e), leading to a potent, concentration-dependent suppression of parathyroid hormone (PTH) secretion.[3] This guide details the specific binding site, presents key quantitative data, outlines the primary signaling pathways activated, and provides methodologies for relevant in vitro assays.

Binding Site and Mechanism of Action

The CaSR is a homodimeric protein with a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) helical domain. Upacicalcet distinguishes itself from other calcimimetics by not binding within the transmembrane domain. Instead, it acts as a positive allosteric modulator by binding to the amino acid binding site located within the VFT domain.[1][2]

Research has shown that upacicalcet directly competes with L-tryptophan, indicating that it occupies the same binding pocket as endogenous amino acid modulators.[1] This binding event induces a conformational change in the CaSR, increasing its sensitivity to ambient extracellular calcium levels.[4] A key pharmacological feature of upacicalcet is its dependency on extracellular calcium; it does not exhibit agonistic activity at [Ca²⁺]e levels below the physiological range, which may contribute to a lower risk of hypocalcemia compared to other agents.[3][4]

Caption: Upacicalcet allosterically modulates the CaSR by targeting the amino acid binding site.

Quantitative Data on Upacicalcet Activity

Upacicalcet demonstrates potent activity in functional assays measuring CaSR activation. The half-maximal effective concentration (EC₅₀) values highlight its efficacy in stimulating downstream signaling pathways, such as intracellular calcium mobilization and inositol monophosphate (IP-1) accumulation.[5]

| Parameter | Value | Assay Condition | Cell Line | Reference |

| EC₅₀ | 10.8 nM | CaSR Agonist Activity | Not Specified | [5] |

| EC₅₀ | 26.1 nM | IP-1 Accumulation | CaSR-expressing HEK293T | [5] |

Intracellular Signaling Pathways

Upon activation by upacicalcet and extracellular calcium, the CaSR initiates several downstream signaling cascades. The primary pathway involves its coupling to the Gq/11 family of G-proteins.

4.1 Gq/11-PLC-IP₃ Pathway Activation of Gq/11 stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). This transient increase in cytosolic calcium is a key signal that ultimately leads to the inhibition of PTH synthesis and secretion.

4.2 MAPK/ERK Pathway The CaSR can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the CaSR, through G-protein coupling and protein kinase C (PKC) activation (via DAG), can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). This pathway is involved in regulating cellular processes such as proliferation and differentiation.

Caption: Primary signaling pathways activated by Upacicalcet-bound CaSR.

Experimental Protocols

The characterization of upacicalcet's binding and functional activity relies on specific in vitro assays, primarily using human embryonic kidney (HEK-293) cells stably expressing the human CaSR.

5.1 Inositol Monophosphate (IP-1) Accumulation Assay This functional assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP₃, as a measure of Gq/11 pathway activation.

-

Objective: To determine the EC₅₀ of upacicalcet by measuring its ability to stimulate IP-1 production.

-

Cell Culture: Human CaSR-expressing HEK-293T cells are cultured in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., puromycin). Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

Assay Procedure:

-

Culture medium is removed, and cells are washed with a phosphate-buffered saline (PBS).

-

Cells are incubated in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing for the accumulation of IP-1.

-

Upacicalcet is added in a range of concentrations (e.g., 0.1 nM to 10 µM) in the presence of a fixed concentration of extracellular calcium (e.g., 1.2 mM CaCl₂).

-

The plate is incubated for a specified time (e.g., 60 minutes) at 37°C.

-

Cells are lysed, and the IP-1 concentration in the lysate is quantified using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) detection kit.

-

-

Data Analysis: The HTRF signal is inversely proportional to the IP-1 concentration. A concentration-response curve is generated using non-linear regression to calculate the EC₅₀ value.

5.2 Intracellular Calcium Mobilization Assay This assay directly measures the transient increase in [Ca²⁺]i following CaSR activation.

-

Objective: To characterize the concentration-dependent effect of upacicalcet on intracellular calcium release.

-

Cell Preparation: CaSR-expressing HEK-293 cells are seeded onto black-walled, clear-bottom 96-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 60 minutes at 37°C.

-

Assay Procedure:

-

After dye loading, cells are washed with an assay buffer.

-

The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

A baseline fluorescence reading is established.

-

Upacicalcet is added at various concentrations via the instrument's integrated fluidics system.

-

Fluorescence intensity is monitored in real-time for several minutes to capture the peak increase in [Ca²⁺]i.

-

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the concentration of upacicalcet to generate a concentration-response curve and determine the EC₅₀.

Caption: A generalized workflow for the Inositol Monophosphate (IP-1) accumulation assay.

Conclusion

This compound represents a significant development in the management of secondary hyperparathyroidism. Its distinct binding characteristic as a positive allosteric modulator at the amino acid binding site of the Calcium-Sensing Receptor provides a potent and calcium-dependent mechanism for regulating parathyroid hormone secretion. The quantitative data underscore its high potency, and the well-defined signaling pathways involving Gq/11 and MAPK/ERK provide a clear basis for its pharmacological effects. The experimental protocols detailed herein serve as a foundation for further research into CaSR modulation and the development of next-generation calcimimetics.

References

- 1. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Upacicalcet Sodium Hydrate: A Comprehensive Technical Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet sodium hydrate is a novel small-molecule calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet offers a distinct therapeutic approach to managing the mineral and bone disorders associated with chronic kidney disease (CKD-MBD). This technical guide provides an in-depth review of the pharmacological properties of Upacicalcet, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a summary of key preclinical and clinical findings, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols employed in pivotal studies and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which contribute to bone disease, cardiovascular calcification, and increased mortality.[1][2] Calcimimetics are a class of drugs that enhance the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby suppressing PTH secretion.[1][2] this compound hydrate, administered intravenously, represents a newer generation of calcimimetics designed to improve the management of SHPT in the hemodialysis population.[3][4]

Mechanism of Action

Upacicalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[5][6] Unlike endogenous calcium which acts as an orthosteric agonist, Upacicalcet binds to a distinct allosteric site within the transmembrane domain of the CaSR, specifically at the amino acid binding site.[5][7] This binding increases the receptor's sensitivity to extracellular calcium ions.[1][2] Consequently, at any given calcium concentration, the CaSR is more readily activated in the presence of Upacicalcet, leading to the suppression of PTH synthesis and secretion from the parathyroid glands.[1][2]

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The activation of the CaSR by Upacicalcet initiates a cascade of intracellular signaling events. The CaSR is primarily coupled to the Gq/11 and Gi/o families of G proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety of Upacicalcet in Hemodialysis Patients with Secondary Hyperparathyroidism: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Effects of Upacicalcet Sodium on Parathyroid Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel, intravenously administered calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis.[1][2] SHPT is characterized by excessive secretion of parathyroid hormone (PTH), leading to mineral and bone disorders.[3][4] Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on parathyroid cells, effectively suppressing the synthesis and secretion of PTH.[5][6] This document provides a detailed technical overview of the in vitro studies that elucidate the pharmacological profile of Upacicalcet, focusing on its mechanism of action, effects on parathyroid cell function, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

Upacicalcet is a non-peptide calcimimetic that directly targets the CaSR, a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[3][5] Unlike endogenous calcium, Upacicalcet does not activate the receptor on its own at low extracellular calcium levels; instead, it enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).[3][7] This allosteric modulation means that in the presence of Upacicalcet, a lower concentration of extracellular Ca²⁺ is required to activate the receptor and trigger the downstream signaling cascade that inhibits PTH secretion.[3][7]

Notably, studies have revealed that Upacicalcet binds to the amino acid binding site of the CaSR, a different site from other calcimimetics like cinacalcet.[5][8] This unique binding mode may offer a distinct therapeutic profile and potential efficacy in patients who may not respond optimally to other agents.[5][8]

Intracellular Signaling Pathway

Activation of the CaSR by Upacicalcet in the presence of extracellular Ca²⁺ initiates a well-defined intracellular signaling cascade. The CaSR is primarily coupled to the Gq/11 family of G proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores (endoplasmic reticulum), leading to a transient increase in cytosolic Ca²⁺ concentration.[9][10] This elevation in intracellular calcium is a key signal that ultimately results in the inhibition of PTH synthesis and exocytosis from the parathyroid cell.[9][11]

In Vitro Effects on Parathyroid Cells

Inhibition of Parathyroid Hormone (PTH) Secretion

The primary pharmacological effect of Upacicalcet is the potent, dose-dependent suppression of PTH secretion from parathyroid cells. In vitro studies using both isolated rat parathyroid glands and cell lines expressing the human CaSR consistently demonstrate this effect.[7][9] The inhibitory action is contingent upon the presence of extracellular calcium, highlighting Upacicalcet's role as a positive allosteric modulator rather than a direct agonist in the absence of physiological calcium levels.[7][12]

| Parameter | Observation | Cell System | Reference |

| PTH Secretion | Dose-dependent reduction in PTH secretion. | Cultured parathyroid cells/glands. | [9][11] |

| Ca²⁺ Dependence | Agonistic activity is dependent on extracellular Ca²⁺ concentration. | Human CaSR-expressing HEK-293T cells. | [7] |

| IC₅₀ (for NPS R-568) | 27 ± 7 nM for inhibition of PTH secretion. | Bovine parathyroid cells. | [10] |

Note: The IC₅₀ value is for the related calcimimetic NPS R-568, provided for context as specific quantitative values for Upacicalcet were not detailed in the reviewed abstracts.

Inhibition of Parathyroid Cell Proliferation

Secondary hyperparathyroidism is often associated with parathyroid gland hyperplasia.[13][14] Calcimimetics, as a class, have been shown to exert anti-proliferative effects on parathyroid cells, representing a crucial mechanism for long-term disease management.[11][14] Nonclinical studies have indicated that Upacicalcet administration can inhibit parathyroid hyperplasia in rat models of SHPT.[15] This effect is attributed to the activation of the CaSR, which plays a key role in regulating parathyroid cell growth.[13][14]

Experimental Protocols

Protocol: Assessment of Intracellular Calcium Mobilization

This protocol describes a common method to assess the activation of the CaSR in vitro by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

-

Cell Culture:

-

Culture human embryonic kidney (HEK-293) cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Plate cells onto 96-well black-walled, clear-bottom plates and grow to confluence.

-

-

Fluorescent Dye Loading:

-

Wash the confluent cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a low calcium concentration (e.g., 0.5 mM CaCl₂).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3 AM) for 60 minutes at 37°C in the dark.

-

-

Compound Preparation and Addition:

-

Prepare stock solutions of this compound in a suitable vehicle (e.g., water or DMSO).

-

Create a serial dilution of Upacicalcet in the assay buffer.

-

-

Fluorescence Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence for a short period.

-

Add the Upacicalcet dilutions to the wells and immediately begin recording the change in fluorescence intensity over time. The peak transient increase in fluorescence corresponds to the increase in [Ca²⁺]i.[10]

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of Upacicalcet.

-

Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Protocol: In Vitro PTH Secretion Assay

This protocol outlines a method to measure the inhibitory effect of Upacicalcet on PTH secretion from cultured parathyroid tissue.

-

Tissue Preparation:

-

Obtain parathyroid glands from normal rats.[9]

-

Cut the glands into small fragments and place them in an incubation medium (e.g., RPMI 1640) containing a defined concentration of calcium (e.g., 1.0 mM).

-

-

Incubation with Compound:

-

Prepare different concentrations of this compound in the incubation medium.

-

Add the Upacicalcet solutions to the wells containing the parathyroid tissue fragments. Include a vehicle-only control.

-

Incubate the tissue for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the supernatant (culture medium) from each well.

-

Measure the concentration of PTH in the supernatant using a species-specific intact PTH (iPTH) enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Normalize the PTH concentration to the amount of tissue used.

-

Calculate the percentage inhibition of PTH secretion for each Upacicalcet concentration relative to the vehicle control.

-

Generate a dose-response curve to determine the IC₅₀ value for PTH inhibition.[9]

-

Conclusion

In vitro studies have been fundamental in characterizing this compound as a potent and specific positive allosteric modulator of the calcium-sensing receptor.[5][6] The compound effectively enhances the sensitivity of parathyroid cells to extracellular calcium, leading to a dose-dependent inhibition of PTH secretion and a reduction in parathyroid cell proliferation.[7][11][15] The detailed experimental protocols and signaling pathways described herein provide a robust framework for the continued investigation and development of novel calcimimetics for the treatment of secondary hyperparathyroidism.

References

- 1. Upacicalcet: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upacicalcet - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcimimetics normalize the phosphate-induced stimulation of PTH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Calcimimetics, mechanisms of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of switching from etelcalcetide to upacicalcet in hemodialysis patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Control of parathyroid cell growth by calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonclinical Research on Upacicalcet Sodium and its Impact on Ectopic Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upacicalcet sodium is a novel, intravenously administered, non-peptide calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] Developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis, nonclinical research has demonstrated its potential to mitigate ectopic calcification, a serious complication associated with SHPT.[2][3] This technical guide provides an in-depth overview of the nonclinical findings, focusing on the experimental models, key quantitative data, and the underlying mechanism of action of this compound in preventing vascular and soft tissue calcification.

Mechanism of Action: Targeting the Calcium-Sensing Receptor

This compound's primary mechanism of action involves enhancing the sensitivity of the CaSR on parathyroid cells to extracellular calcium.[3] This heightened sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), a key driver of ectopic calcification in the context of SHPT.[3][4] By lowering PTH levels, this compound helps to correct the mineral metabolism imbalances that contribute to the deposition of calcium and phosphate in soft tissues.[2][3]

The signaling pathway initiated by the activation of the CaSR by this compound in parathyroid cells is a critical aspect of its therapeutic effect. The following diagram illustrates this pathway, leading to the inhibition of PTH secretion.

Nonclinical Efficacy in a Rat Model of Secondary Hyperparathyroidism

A key nonclinical study investigated the effects of this compound in a rat model of adenine-induced SHPT, which is known to cause ectopic calcification.[2] This model effectively mimics the conditions of CKD and its complications.

Experimental Protocol: Adenine-Induced SHPT Rat Model

The following diagram outlines the workflow for the adenine-induced SHPT rat model used to evaluate this compound.

Quantitative Data Summary

The administration of this compound resulted in significant improvements in several key parameters associated with SHPT and ectopic calcification. The data is summarized in the tables below.

Table 1: Effects of Upacicalcet on Serum Parameters in Adenine-Induced SHPT Rats [2]

| Parameter | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |

| Serum iPTH (pg/mL) | 2855 ± 344 | 1039 ± 204 | 344 ± 65 |

| Serum Calcium (mg/dL) | 10.1 ± 0.2 | 9.7 ± 0.2 | 9.3 ± 0.2 |

| Serum Phosphorus (mg/dL) | 12.3 ± 0.8 | 11.5 ± 0.7 | 10.9 ± 0.6 |

| Serum Creatinine (mg/dL) | 2.9 ± 0.2 | 2.8 ± 0.2 | 2.7 ± 0.2 |

| Serum Urea Nitrogen (mg/dL) | 145 ± 9 | 140 ± 8 | 135 ± 7 |

| p < 0.05 vs. CKD Control. Data are presented as mean ± SEM. |

Table 2: Effects of Upacicalcet on Ectopic Calcification in Adenine-Induced SHPT Rats [2]

| Tissue | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |

| Thoracic Aorta Calcium Content (mg/g tissue) | 1.8 ± 0.4 | 0.7 ± 0.2 | 0.3 ± 0.1 |

| Kidney Calcium Content (mg/g tissue) | 3.5 ± 0.6 | 1.9 ± 0.4 | 1.2 ± 0.3 |

| Heart Calcium Content (mg/g tissue) | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| *p < 0.05 vs. CKD Control. Data are presented as mean ± SEM. |

These results demonstrate that repeated administration of this compound significantly reduced serum iPTH levels and suppressed ectopic calcification in the thoracic aorta, kidney, and heart of rats with adenine-induced severe renal failure.[2] Notably, these effects were achieved without significantly affecting serum calcium and phosphorus levels, suggesting a lower risk of hypocalcemia.[2]

Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, the following are more detailed descriptions of the key experimental protocols.

Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism

-

Animal Model: Male Sprague-Dawley rats, 5 weeks of age.

-

Diet: A diet containing 0.75% adenine was fed for 4 weeks to induce chronic kidney disease and secondary hyperparathyroidism.

-

Housing: Animals were housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and had free access to food and water.

Drug Administration

-

Formulation: this compound was dissolved in a vehicle solution (specifics of the vehicle were not detailed in the primary source).

-

Route and Frequency: Intravenous administration three times a week for a duration of three weeks.

Ectopic Calcification Analysis

-

Tissue Collection: At the end of the treatment period, the thoracic aorta, kidneys, and heart were excised.

-

Calcium Content Measurement: The calcium content in the collected tissues was measured using a quantitative method, likely involving acid digestion of the tissue followed by a colorimetric assay (e.g., o-cresolphthalein complexone method).

-

Histological Analysis: Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with von Kossa stain to visualize calcium deposits.

Bone Morphometry

-

Sample Collection: The tibias were collected for bone histomorphometric analysis.

-

Analysis: Parameters such as cortical porosity and fibrosis volume were evaluated to assess the effect of Upacicalcet on bone disorders associated with SHPT.

Conclusion

Nonclinical studies have provided compelling evidence for the efficacy of this compound in mitigating ectopic calcification in a rat model of SHPT.[2] Its mechanism of action, centered on the allosteric modulation of the CaSR, leads to a significant reduction in serum PTH levels.[3][5] The presented data and experimental protocols offer a solid foundation for further research into the therapeutic potential of this compound in managing the complex mineral and bone disorders associated with chronic kidney disease. The favorable safety profile, particularly the low risk of hypocalcemia, further enhances its potential as a valuable treatment option.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. Upacicalcet - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Upacicalcet Sodium: A Deep Dive into its Role in Suppressing Parathyroid Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated parathyroid hormone (PTH) levels and parathyroid gland hyperplasia. Upacicalcet sodium, a novel intravenous calcimimetic, has emerged as a promising therapeutic agent in the management of SHPT. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and experimental methodologies related to this compound's efficacy in suppressing parathyroid hyperplasia. The document details the signaling pathways involved, presents quantitative data from key studies in structured tables, and outlines the experimental protocols used to generate this evidence. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of therapies for SHPT.

Introduction

Parathyroid hyperplasia, the enlargement of the parathyroid glands, is a hallmark of progressive secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This cellular proliferation is a direct consequence of chronic stimulation of the parathyroid glands by low serum calcium and high serum phosphorus levels, leading to excessive synthesis and secretion of parathyroid hormone (PTH). Elevated PTH contributes significantly to CKD-mineral and bone disorder (CKD-MBD), increasing the risk of fractures and cardiovascular complications.

This compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid cells.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, upacicalcet effectively suppresses PTH secretion.[1] Beyond its immediate effects on hormone levels, emerging evidence from preclinical and clinical studies indicates that upacicalcet also plays a crucial role in mitigating the underlying cellular changes of SHPT, namely the suppression of parathyroid hyperplasia.[2][3] This technical guide will delve into the core mechanisms and evidence supporting this important therapeutic effect.

Mechanism of Action: CaSR-Mediated Suppression of Parathyroid Cell Proliferation

Upacicalcet's primary mechanism of action is the allosteric modulation of the CaSR, a G protein-coupled receptor (GPCR) that plays a central role in calcium homeostasis.[4] Upacicalcet binds to the amino acid binding site of the CaSR, distinct from the binding sites of first-generation calcimimetics.[4] This binding increases the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways that inhibit both PTH secretion and parathyroid cell proliferation.[3][4]

Signaling Pathways

Activation of the CaSR by upacicalcet in parathyroid cells initiates a cascade of intracellular events primarily through the Gαq/11 and Gαi/o signaling pathways.[5] These pathways converge to regulate key cellular processes, including gene transcription, cell cycle progression, and apoptosis, ultimately leading to the suppression of hyperplasia.[6]

-

Gαq/11 Pathway: This is the predominant pathway activated by calcimimetics.[5] Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for the acute inhibition of PTH secretion.

-

Gαi/o Pathway: CaSR activation also couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Lower cAMP levels can influence gene transcription and reduce cellular proliferation.

-

MAPK Pathway: The CaSR can also regulate the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38 MAPK, and JNK.[3] The modulation of these pathways can impact cell cycle control and apoptosis, thereby contributing to the anti-proliferative effects of upacicalcet.

Caption: CaSR-Mediated Signaling Pathway.

Preclinical Evidence of Parathyroid Hyperplasia Suppression

The anti-hyperplastic effect of upacicalcet has been demonstrated in a rat model of adenine-induced CKD, which closely mimics the pathophysiology of human SHPT.[2]

Quantitative Data

The following table summarizes the key findings from a preclinical study evaluating the effect of upacicalcet on parathyroid hyperplasia in a rat model of adenine-induced CKD.

| Parameter | CKD Control Group | Upacicalcet-Treated Group (0.2 mg/kg) | Upacicalcet-Treated Group (1 mg/kg) |

| Parathyroid Gland Weight | Data not publicly available | Significantly lower than CKD control | Significantly lower than CKD control |

| Ki-67 Positive Cell Density | Data not publicly available | Significantly lower than CKD control | Significantly lower than CKD control |

| Serum iPTH Levels | Elevated | Significantly lower than CKD control | Significantly lower than CKD control |

Note: Specific quantitative values for parathyroid gland weight and Ki-67 positive cell density are not publicly available in the cited abstract.

Experimental Protocol: Adenine-Induced CKD Rat Model

The following is a generalized protocol for inducing CKD in rats with adenine, based on established methodologies.

Caption: Preclinical Experimental Workflow.

Methodology Details:

-

Animal Model: Male Wistar rats are typically used.

-

CKD Induction: Chronic kidney disease is induced by feeding the rats a diet containing 0.75% (w/w) adenine for a period of 4 weeks. This leads to the development of tubulointerstitial nephropathy and secondary hyperparathyroidism.

-

Treatment: Following the induction period, rats are randomized into control and treatment groups. Upacicalcet is administered daily via an appropriate route (e.g., intravenous or oral gavage) at varying doses for a specified duration.

-

Endpoint Analysis: At the end of the treatment period, blood samples are collected for biochemical analysis of serum iPTH, calcium, and phosphorus. The parathyroid glands are excised, weighed, and processed for histological analysis.

-

Immunohistochemistry: Parathyroid tissue sections are stained with an antibody against the proliferation marker Ki-67. The density of Ki-67-positive cells is quantified to assess the rate of cell proliferation.

Clinical Evidence of Parathyroid Gland Volume Reduction

Clinical studies in hemodialysis patients with SHPT have provided evidence for the efficacy of upacicalcet in reducing parathyroid gland volume, a clinical surrogate for hyperplasia.

Quantitative Data

A long-term (52-week), open-label study of upacicalcet in Japanese hemodialysis patients with SHPT demonstrated a reduction in the size of the largest parathyroid glands.[3]

| Parameter | Baseline | 52 Weeks of Upacicalcet Treatment |

| Volume of Largest Parathyroid Gland | Variable | Shrank, irrespective of baseline volume or prior calcimimetic usage.[3] |

Note: Specific quantitative data on the mean or median percentage reduction in parathyroid gland volume are not provided in the primary publication.

Experimental Protocol: Long-Term Clinical Trial

The following outlines the general design of the long-term clinical trial that assessed the effect of upacicalcet on parathyroid gland volume.

Caption: Clinical Trial Workflow.

Methodology Details:

-

Patient Population: The study enrolled Japanese hemodialysis patients with SHPT, characterized by elevated serum iPTH levels.

-

Treatment: Upacicalcet was administered intravenously at the end of each hemodialysis session for 52 weeks. The dose was titrated to achieve and maintain target serum iPTH levels.

-

Efficacy Endpoints: The primary efficacy endpoint was the proportion of patients achieving the target serum iPTH level. A key secondary endpoint included the assessment of changes in parathyroid gland volume.

-

Parathyroid Gland Volume Measurement: Parathyroid gland volume was assessed using ultrasonography at baseline and at the end of the 52-week treatment period. The volume of the largest gland was typically measured.

In Vitro Characterization of Upacicalcet's Activity

In vitro assays are essential for characterizing the pharmacological properties of upacicalcet and understanding its interaction with the CaSR at a molecular level.

Experimental Protocol: IP-1 Accumulation Assay in HEK-293 Cells

This assay is used to quantify the activation of the Gαq/11 pathway downstream of the CaSR.

Methodology Details:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. The cells are then transiently or stably transfected with a plasmid encoding the human CaSR.

-

Assay Procedure:

-

Transfected cells are seeded into multi-well plates.

-

The cells are then stimulated with varying concentrations of upacicalcet in the presence of a fixed concentration of extracellular calcium.

-

The accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

-

Data Analysis: The dose-response curve of upacicalcet-induced IP-1 accumulation is plotted to determine its potency (EC50) and efficacy as a positive allosteric modulator of the CaSR.

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its unique mechanism of action as a positive allosteric modulator of the Calcium-Sensing Receptor not only leads to a potent suppression of PTH secretion but also addresses the underlying pathophysiology of parathyroid hyperplasia. Preclinical evidence in a rat model of CKD demonstrates a direct inhibitory effect on parathyroid cell proliferation, as evidenced by reductions in gland weight and Ki-67 expression. These findings are supported by long-term clinical data showing a reduction in parathyroid gland volume in hemodialysis patients. The detailed signaling pathways and experimental methodologies outlined in this guide provide a robust framework for understanding and further investigating the anti-hyperplastic properties of upacicalcet. For researchers and drug development professionals, upacicalcet serves as a key example of a targeted therapy that can modify the course of SHPT by addressing both its biochemical and cellular manifestations. Further research to quantify the extent of parathyroid gland volume reduction in larger clinical trials and to further elucidate the downstream signaling pathways involved in cell cycle regulation will continue to refine our understanding of this promising therapeutic agent.

References

- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology and pathophysiology of the calcium-sensing receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minireview: The Intimate Link Between Calcium Sensing Receptor Trafficking and Signaling: Implications for Disorders of Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Efficacy and Safety of Upacicalcet in Japanese Hemodialysis Patients with Secondary Hyperparathyroidism: Open-Label 52-Week Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the calcium-sensing receptor in parathyroid gland physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Upacicalcet Sodium: A Calcimimetic for Secondary Hyperparathyroidism

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Upacicalcet sodium is a novel, intravenously administered small-molecule calcimimetic approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] SHPT is a frequent and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications.[3] Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses the synthesis and secretion of PTH.[2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data and experimental methodologies.

Introduction: The Challenge of Secondary Hyperparathyroidism

Secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) is a progressive and debilitating condition. Impaired renal function leads to phosphate retention and reduced production of active vitamin D, causing hypocalcemia. The parathyroid glands respond by increasing the production and secretion of PTH, leading to a state of chronic overstimulation. Persistently high PTH levels result in abnormal bone turnover, vascular calcification, and an increased risk of cardiovascular events.

Traditional therapies, including phosphate binders and active vitamin D analogs, have limitations. While they can help manage mineral levels, they can also increase the risk of hypercalcemia and hyperphosphatemia. Calcimimetics represent a targeted therapeutic approach. They mimic the effect of calcium on the CaSR, thereby "tricking" the parathyroid gland into reducing PTH secretion without significantly raising systemic calcium and phosphorus levels.[6] Upacicalcet was developed as a next-generation intravenous calcimimetic to address some of the limitations of earlier agents, such as gastrointestinal side effects and adherence issues.[4][6]

Discovery and Preclinical Development

From Flavor Research to a Therapeutic Agent

Interestingly, the development of Upacicalcet, a small molecule with an amino acid structure, originated from research into "kokumi-flavor" taste enhancement.[2][7][8] This unique origin highlights the unexpected pathways of drug discovery. Nonclinical studies established Upacicalcet as a specific, positive allosteric modulator of the human CaSR.[4][5][6]

Mechanism of Action

Upacicalcet binds to the CaSR on parathyroid cells, enhancing its sensitivity to extracellular calcium.[3] This allosteric modulation means that the receptor is activated at lower calcium concentrations than would normally be required, leading to a significant reduction in PTH secretion.[3] Binding studies suggest that Upacicalcet interacts with the amino acid binding site within the CaSR's Venus flytrap domain.[5][9] This activation initiates intracellular signaling cascades that inhibit the synthesis and release of PTH.[3][10]

Preclinical Pharmacokinetics and Safety

Non-clinical studies demonstrated that Upacicalcet has low substrate properties for hepatic metabolism and is unlikely to cause significant inhibition or induction of cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[4][6] The binding rate to human plasma proteins is approximately 45%.[4][11] In healthy adults, the drug is primarily excreted unchanged in the urine.[6] This profile is particularly advantageous for an intravenous drug administered to hemodialysis patients, as its clearance is predictable via dialysis.

Clinical Development

Upacicalcet underwent a series of clinical trials in Japan to establish its efficacy and safety profile in hemodialysis patients with SHPT.[2]

Phase I/II Studies

A first-in-human Phase I study in healthy Japanese adults established the initial pharmacokinetic (PK), pharmacodynamic (PD), safety, and tolerability profile.[6] The plasma concentration of Upacicalcet increased in a dose-dependent manner, with a half-life of approximately 1-2 hours.[6] A dose-dependent decrease in serum intact parathyroid hormone (iPTH) and corrected calcium was observed.[6]

A subsequent Phase I/II study was conducted in Japanese hemodialysis patients with SHPT.[4] This study confirmed the dose-dependent increase in plasma Upacicalcet concentrations.[4] Importantly, it was demonstrated that about 80% of the drug was removed by a single dialysis session, preventing accumulation with repeated administration.[4][11] The study also showed that Upacicalcet effectively lowered serum iPTH and corrected calcium levels in this patient population.[4]

Table 1: Summary of Phase I/II Pharmacokinetic & Pharmacodynamic Findings

| Parameter | Finding | Source |

| Pharmacokinetics | ||

| Dose Proportionality | Plasma concentration increased dose-dependently. | [4][6] |

| Half-life (Healthy) | ~1-2 hours. | [6] |

| Elimination (Healthy) | Primarily renal excretion of unchanged drug. | [6] |

| Dialysis Clearance | ~80% removed by a single hemodialysis session. | [4][11] |

| Accumulation | No accumulation observed with repeated administration (3x/week). | [4][11] |

| Pharmacodynamics | ||

| iPTH Reduction | Dose-dependent decrease in serum iPTH levels. | [4][6] |

| Calcium Reduction | Dose-dependent decrease in serum corrected calcium. | [4][6] |

Phase III Pivotal Trial (AJ1004)

The efficacy and safety of Upacicalcet were definitively established in a multicenter, randomized, double-blind, placebo-controlled Phase 3 study involving 154 SHPT patients on hemodialysis.[1]

-

Primary Endpoint: The key goal was the percentage of patients achieving a mean intact PTH (iPTH) level between 60–240 pg/mL during weeks 22-24, as recommended by Japanese guidelines.[1]

-

Results: The primary endpoint was met by a significantly higher percentage of patients in the Upacicalcet group compared to the placebo group.[1] Upacicalcet also led to significant reductions in iPTH and corrected calcium levels compared to placebo.[1]

Table 2: Key Efficacy Results from Phase III Placebo-Controlled Trial

| Outcome | Upacicalcet Group | Placebo Group | Between-Group Difference (95% CI) | Source |

| Primary Endpoint | ||||

| % Patients with mean iPTH 60–240 pg/mL | 67.0% (69/103) | 8.0% (4/50) | 59% (48% to 71%) | [1][12] |

| Secondary Endpoints | ||||

| Change in serum iPTH | Significant reduction | - | - | [1] |

| Change in corrected Calcium | Significant reduction | - | - | [1] |

| Change in serum Phosphate | Tended to decrease (not statistically significant) | - | - | [1] |

Safety and Tolerability

Across clinical trials, Upacicalcet was generally well-tolerated. The incidence of upper gastrointestinal adverse events, such as nausea and vomiting, which are common with oral calcimimetics, was similar between the Upacicalcet and placebo groups in the Phase 3 trial.[12] Hypocalcemia is a known class effect of calcimimetics; in the Phase 3 study, serum corrected calcium concentrations below 7.5 mg/dl were observed in 2% of patients receiving Upacicalcet and none in the placebo group.[12] Careful monitoring of calcium levels is essential during treatment.[3]

Experimental Protocols: Methodological Summaries

Full experimental protocols are proprietary; however, the methodologies can be summarized based on published study descriptions.

In Vitro CaSR Activity Assay

-

Objective: To determine the agonistic activity of Upacicalcet on the calcium-sensing receptor.

-

Methodology: A common method involves using a stable cell line, such as HEK-293T, engineered to express the human CaSR. The assay measures the accumulation of inositol-1 monophosphate (a downstream product of the Gq/11 pathway) upon receptor activation. Cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed concentration of extracellular calcium. The amount of inositol-1 monophosphate produced is then quantified, typically using a competitive immunoassay format (e.g., HTRF or ELISA), to determine the concentration-response curve and calculate parameters like EC50.[9]

Pharmacokinetic Analysis

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Upacicalcet.

-

Methodology: In clinical studies, serial blood samples were collected from participants at predefined time points after intravenous administration of Upacicalcet.[4][6] Plasma concentrations of the unchanged drug were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These concentration-time data were then used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life using non-compartmental analysis.[4]

Pharmacodynamic Analysis

-

Objective: To measure the physiological effect of Upacicalcet on key biomarkers of SHPT.

-

Methodology: Blood samples were collected at various time points to measure levels of serum iPTH, corrected calcium, and phosphorus.[4] Serum iPTH levels were typically measured using an electrochemiluminescence immunoassay (ECLIA) or a similar immunoassay.[12] Serum calcium was measured and then corrected for serum albumin levels using a standard formula (e.g., Payne's formula).[4] These biomarker levels were then correlated with the drug's pharmacokinetic profile to understand the exposure-response relationship.

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its development from taste-enhancement research to a targeted intravenous therapy showcases an innovative path to drug discovery. By acting as a potent allosteric modulator of the CaSR, Upacicalcet effectively suppresses PTH secretion with a favorable safety profile, particularly regarding gastrointestinal side effects.[2][3][12] Its pharmacokinetic properties, including predictable clearance by dialysis, make it a well-suited therapeutic option for this specific patient population.[4] The robust clinical data demonstrating its efficacy and safety led to its approval in Japan and ongoing development for other markets.[1][8]

References

- 1. Upacicalcet - Wikipedia [en.wikipedia.org]

- 2. [Pharmacological properties and clinical trial results of the novel calcium-sensing receptor agonist this compound hydrate (Upacita® intravenous injection for dialysis)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. First-in-Patient Phase I/II Study of Upacicalcet in Japanese Patients with Secondary Hyperparathyroidism Undergoing Hemodialysis: Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drughunter.com [drughunter.com]

- 9. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Upacicalcet Sodium: A Deep Dive into its Preclinical Impact on Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on upacicalcet sodium, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT). We will explore its mechanism of action, its effects on key biochemical parameters in established animal models of SHPT, and the detailed methodologies behind these pivotal studies.

Core Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The CaSR, a G protein-coupled receptor located on the surface of parathyroid gland cells, is the principal regulator of parathyroid hormone (PTH) secretion.[1] By binding to an allosteric site on the CaSR, upacicalcet increases the receptor's sensitivity to extracellular calcium.[1] This sensitization leads to a significant reduction in PTH secretion even at lower calcium concentrations, thereby addressing the hallmark of SHPT.[1]

dot

Caption: Upacicalcet's mechanism of action on the CaSR signaling pathway.

Quantitative Analysis of Preclinical Efficacy

Upacicalcet has been evaluated in several well-established preclinical models of SHPT, primarily in rats with chronic kidney disease (CKD) induced by either adenine administration or 5/6 nephrectomy. These models effectively mimic the pathophysiology of SHPT in humans.

Table 1: Summary of Upacicalcet's Effects on Serum Biochemistry in Preclinical Models

| Preclinical Model | Species | Treatment Group | Dose | Duration | Change in Serum iPTH | Change in Serum Calcium | Change in Serum Phosphorus | Reference |

| Adenine-induced SHPT | Rat | Upacicalcet | 0.2 mg/kg | 7 days | Significantly lower than CKD-control | Not significantly affected | Not significantly affected | [3] |

| Adenine-induced SHPT | Rat | Upacicalcet | 1 mg/kg | 7 days | Significantly lower than CKD-control | Not significantly affected | Not significantly affected | [3] |

| Normal Rats | Rat | Upacicalcet (IV) | 0.03-3 mg/kg | Single dose | Dose-dependent decrease | Dose-dependent decrease | Not reported | [4] |

| Double-nephrectomized Rats | Rat | Upacicalcet (IV) | 0.3-30 mg/kg | Single dose | Dose-dependent decrease | Dose-dependent decrease | Not reported | [4] |

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key preclinical studies that form the basis of our understanding of upacicalcet's effects on calcium homeostasis.

Adenine-Induced Secondary Hyperparathyroidism (SHPT) Rat Model

This model is widely used to induce CKD and subsequent SHPT.

dot

Caption: Experimental workflow for the adenine-induced SHPT rat model.

-

Animal Model: Male Wistar rats are typically used.[5]

-

Induction of CKD: Chronic kidney disease is induced by feeding the rats a diet containing 0.75% adenine for a period of 4 to 6 weeks.[5] This leads to the development of tubulointerstitial nephritis and a subsequent decline in renal function.

-

Treatment: Following the induction period, rats are administered upacicalcet or a vehicle control, often via intravenous or subcutaneous injection, at specified doses.

-

Biochemical Analysis: Blood samples are collected at various time points to measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus. Commercially available ELISA kits are commonly used for iPTH determination, while automated biochemical analyzers are used for calcium and phosphorus measurements.[6]

5/6 Nephrectomy (Nx) Rat Model

This surgical model of CKD is another standard for studying SHPT.

-

Surgical Procedure: The 5/6 nephrectomy is a two-step surgical procedure.[7]

-

Post-operative Care and Diet: After surgery, rats are monitored and may be placed on a high-phosphorus diet to accelerate the development of SHPT.

-

Treatment and Monitoring: Similar to the adenine model, once SHPT is established, animals are treated with upacicalcet or a vehicle, and blood parameters are monitored over time.

Conclusion

Preclinical studies in well-validated rat models of secondary hyperparathyroidism have consistently demonstrated the efficacy of this compound in reducing serum iPTH levels. A key finding from these studies is the significant reduction in iPTH without a concomitant, significant decrease in serum calcium, suggesting a lower risk of hypocalcemia compared to other calcimimetics.[3] The data presented in this guide underscore the potential of upacicalcet as a targeted and safe therapeutic option for the management of SHPT in patients with chronic kidney disease. Further research will continue to elucidate the long-term effects and full therapeutic potential of this novel calcimimetic.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Severe hyperparathyroidism with bone abnormalities and metastatic calcification in rats with adenine-induced uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum biomarkers of the calcium-deficient rats identified by metabolomics based on UPLC/Q-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Upacicalcet Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel, intravenously administered calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells, Upacicalcet enhances the receptor's sensitivity to extracellular calcium.[2][3] This action effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of mineral and bone disorders in CKD.[2][4] These application notes provide detailed protocols for in vivo studies of this compound in established rat models of SHPT, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling

This compound exerts its pharmacological effect by targeting the CaSR, a G-protein coupled receptor.[3] Upon binding, Upacicalcet allosterically modulates the receptor, amplifying its response to extracellular calcium ions.[2] This activation initiates a downstream signaling cascade that ultimately inhibits the secretion of PTH.[2][4] The primary signaling pathways involved are:

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key signal for the inhibition of PTH secretion.[5][6]

-

Gi/o Pathway: Concurrent activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Reduced cAMP levels further contribute to the suppression of PTH secretion.

Caption: Upacicalcet enhances CaSR signaling, leading to PTH inhibition.

Experimental Protocols for In Vivo Studies

Two primary rat models are recommended for evaluating the in vivo efficacy of this compound in the context of SHPT associated with CKD.

Adenine-Induced Secondary Hyperparathyroidism (SHPT) Rat Model

This non-invasive model induces chronic kidney disease and subsequent SHPT through dietary administration of adenine.

Protocol:

-

Animal Model: Male Wistar rats, 8 weeks of age.

-

Induction of CKD-SHPT:

-

Upacicalcet Administration:

-

This compound is administered via intravenous (IV) injection.

-

Recommended dose range for efficacy studies: 0.2 mg/kg to 1 mg/kg.[9]

-

A vehicle-treated control group (e.g., saline) should be included.

-

-

Blood Sampling and Analysis:

-

Collect blood samples at baseline (before Upacicalcet administration) and at various time points post-administration (e.g., 1, 4, 8, and 24 hours) to assess pharmacodynamic effects.

-

For serum collection, allow blood to clot at room temperature for 30 minutes, then centrifuge at 1,000-2,000 x g for 10 minutes.[10]

-

For plasma collection, use EDTA-coated tubes and centrifuge at 1,000-2,000 x g for 10 minutes immediately after collection.[10]

-

Analyze serum/plasma for intact PTH (iPTH) using a commercially available rat-specific ELISA kit.[11][12]

-

Measure serum calcium and phosphate levels using standard biochemical assays.

-

5/6 Nephrectomy (Surgical) Model of CKD-SHPT

This surgical model induces a more controlled and progressive form of chronic kidney disease.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats, with an initial body weight of 200-250g.

-

Surgical Procedure (Two-Step 5/6 Nephrectomy):

-

Step 1: Anesthetize the rat. Through a flank incision, expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.[13][14]

-

Step 2: One week after the first surgery, perform a right unilateral nephrectomy through a second flank incision.[13][14]

-

Allow a recovery and disease development period of 4-8 weeks post-surgery.

-

-

Upacicalcet Administration:

-

Administer this compound via intravenous (IV) injection.

-

A dose range of 0.3-30 mg/kg has been used in nephrectomized rats.[4]

-

Include a sham-operated, vehicle-treated control group.

-

-

Blood Sampling and Analysis:

-

Follow the same procedures for blood collection and analysis as described for the adenine-induced model.

-

Caption: Workflow for in vivo evaluation of Upacicalcet in rat models.

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Pharmacodynamic Effects of Upacicalcet in Adenine-Induced SHPT Rat Model

| Treatment Group | Dose (mg/kg) | n | Baseline iPTH (pg/mL) | Post-Dose iPTH (pg/mL) | % Change in iPTH | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) |

| Vehicle Control | - | Data | Data | Data | Data | Data | |

| Upacicalcet | 0.2 | Data | Significantly Lower[9] | Data | No Significant Change[9] | No Significant Change[9] | |

| Upacicalcet | 1.0 | Data | Significantly Lower[9] | Data | No Significant Change[9] | No Significant Change[9] |

Note: "Data" indicates where experimentally determined values (e.g., Mean ± SEM/SD) should be inserted. "Significantly Lower" and "No Significant Change" are based on published findings.[9]

Table 2: Dose-Dependent Effects of Upacicalcet in Normal and Nephrectomized Rats

| Animal Model | Dose (mg/kg, IV) | Effect on Serum iPTH | Effect on Serum Calcium |

| Normal Rats | 0.03 - 3 | Dose-dependent decrease[4] | Dose-dependent decrease[4] |

| Double-Nephrectomized Rats | 0.3 - 30 | Dose-dependent decrease[4] | Dose-dependent decrease[4] |

Conclusion

The provided protocols and guidelines offer a robust framework for the in vivo investigation of this compound. The adenine-induced and 5/6 nephrectomy rat models are well-established and clinically relevant for studying SHPT in the context of CKD. Careful adherence to these methodologies, coupled with systematic data collection and analysis, will enable researchers to effectively evaluate the pharmacodynamic properties of Upacicalcet and its potential as a therapeutic agent for mineral and bone disorders associated with chronic kidney disease.

References

- 1. mybiosource.com [mybiosource.com]

- 2. sceti.co.jp [sceti.co.jp]

- 3. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rat model of SHPT with bone abnormalities in CKD induced by adenine and a high phosphorus diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rat I-PTH(Intact Parathormone) ELISA Kit - Elabscience® [elabscience.com]

- 12. Rat Intact Parathyroid Hormone ELISA Kit (A78341) [antibodies.com]

- 13. Evaluation of two protocols of uremic rat model: partial nephrectomy and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Upacicalcet Sodium in Animal Models of Renal Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is being investigated for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] Animal models of renal failure are crucial for preclinical evaluation of the efficacy and safety of this compound. This document provides detailed application notes and protocols for utilizing the adenine-induced rat model of CKD to study the pharmacological effects of this compound.

Mechanism of Action

This compound enhances the sensitivity of the CaSR on parathyroid cells to extracellular calcium.[1][2] This leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including renal osteodystrophy and vascular calcification.[1] Upacicalcet binds to the amino acid binding site of the CaSR, a different site than other calcimimetics, which may offer a distinct therapeutic profile.[2]

Animal Model: Adenine-Induced Chronic Kidney Disease in Rats

The adenine-induced CKD model in rats is a well-established and widely used non-surgical model that mimics many of the pathophysiological features of human CKD, including SHPT, hyperphosphatemia, and vascular calcification.[3][4]

Experimental Workflow for Adenine-Induced CKD and Upacicalcet Treatment

Caption: Experimental workflow for studying Upacicalcet in adenine-induced CKD rats.

Experimental Protocols

Induction of Chronic Kidney Disease with Adenine

Materials:

-

Male Wistar or Sprague-Dawley rats (8 weeks old)

-

Standard rodent chow

-

Adenine (Sigma-Aldrich or equivalent)

-

Powdered rodent chow

Protocol:

-

Acclimatize rats for at least one week with free access to standard chow and water.

-

Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with powdered standard rodent chow.[3]

-

Administer the 0.75% adenine diet to the rats for 4 weeks.[3] This will induce severe renal failure and SHPT.

-

House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to the diet and water.

-

Monitor the body weight and general health of the animals regularly. A significant decrease in body weight is expected.

-

At the end of the 4-week induction period, confirm the development of CKD by measuring serum creatinine and blood urea nitrogen (BUN) levels.

This compound Administration

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Syringes and needles for intravenous injection

Protocol:

-

Following the 4-week adenine induction period, divide the rats into treatment groups:

-

CKD Control (Vehicle)

-

Upacicalcet (0.2 mg/kg)

-

Upacicalcet (1 mg/kg)

-

Sham Control (Normal diet, no treatment)

-

-

Prepare fresh solutions of this compound in sterile saline on each day of administration.

-

Administer this compound or vehicle intravenously (i.v.), for example, via the tail vein. The intravenous administration of upacicalcet to normal and double-nephrectomized rats at doses of 0.03-3 mg/kg and 0.3-30 mg/kg, respectively, has been shown to decrease serum iPTH and Ca2+ levels.[5]

-

The frequency of administration should be determined by the study design, for example, daily or three times a week, for a specified duration (e.g., 4-8 weeks).

-

Continue to monitor the animals' health and body weight throughout the treatment period.

Sample Collection and Biochemical Analysis

Materials:

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., serum separator tubes)

-

Centrifuge

-

Rat Intact PTH (iPTH) ELISA kit (e.g., Quidel MICROVUE™ Rat PTH ELISA, Cat. No. 60-2500[6], or Elabscience Rat I-PTH ELISA Kit, Cat. No. E-EL-R0535[7])

-

Clinical chemistry analyzer for serum calcium and phosphorus

Protocol:

-

At the end of the study, anesthetize the rats and collect blood via cardiac puncture.

-

Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Store the serum samples at -80°C until analysis.

-

Measure serum iPTH levels using a commercially available rat-specific ELISA kit according to the manufacturer's instructions.

-

Determine serum calcium and phosphorus concentrations using a clinical chemistry analyzer.

Histological Analysis of Vascular Calcification

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Decalcifying solution (e.g., 0.5M EDTA, pH 8.0)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Silver nitrate solution (5%)

-

Sodium thiosulfate solution (5%)

-

Nuclear Fast Red or Hematoxylin and Eosin (H&E) for counterstaining

Protocol (von Kossa Staining):

-

After blood collection, perfuse the rats with PBS followed by 4% PFA.

-

Dissect the thoracic aorta and fix it in 4% PFA overnight.

-

Process the aorta for paraffin embedding.

-

Cut 5 µm thick sections and mount them on glass slides.[8]

-

Deparaffinize and rehydrate the sections.

-

Incubate the sections in 5% silver nitrate solution under a bright light (e.g., UV lamp) for 15-60 minutes.[8]

-

Rinse thoroughly with distilled water.

-

Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[8]

-

Rinse well in running tap water.

-

Counterstain with Nuclear Fast Red or H&E.

-

Dehydrate, clear, and mount the sections.

-

Examine the sections under a microscope. Calcium deposits will appear black or dark brown.

Bone Histomorphometry

Materials:

-

Calcein or other fluorescent bone labels

-

Microtome for undecalcified bone sections

-

Stains for bone analysis (e.g., Toluidine blue, Goldner's trichrome)

Protocol:

-

For dynamic bone histomorphometry, administer fluorescent labels (e.g., calcein, 10 mg/kg, intraperitoneally) at specific time points before sacrifice (e.g., 10 and 3 days prior).

-

After sacrifice, dissect the tibiae and fix them in 70% ethanol.

-

Embed the undecalcified bones in a resin (e.g., methyl methacrylate).

-

Cut sections using a specialized microtome.

-

For static histomorphometry, stain sections with Toluidine blue or Goldner's trichrome to visualize bone cells and matrix.

-

For dynamic histomorphometry, view unstained sections under a fluorescence microscope to visualize the fluorescent labels.

-

Analyze the sections using a bone histomorphometry software to quantify parameters such as bone volume, trabecular number and thickness, osteoid volume, and bone formation rate.

Data Presentation

Table 1: Effect of Upacicalcet on Serum Biochemistry in Adenine-Induced CKD Rats

| Parameter | Sham Control | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |

| Serum iPTH (pg/mL) | Value | Value | Value | Value |

| Serum Calcium (mg/dL) | Value | Value | Value | Value |

| Serum Phosphorus (mg/dL) | Value | Value | Value | Value |

| Serum Creatinine (mg/dL) | Value | Value | Value | Value |

| BUN (mg/dL) | Value | Value | Value | Value |

| Values to be presented as mean ± SD. Statistical significance to be indicated. |

Table 2: Effect of Upacicalcet on Bone and Vascular Parameters in Adenine-Induced CKD Rats

| Parameter | Sham Control | CKD Control (Vehicle) | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |

| Aortic Calcification Score | Value | Value | Value | Value |

| Bone Volume/Total Volume (%) | Value | Value | Value | Value |

| Trabecular Number (1/mm) | Value | Value | Value | Value |

| Bone Formation Rate (µm³/µm²/day) | Value | Value | Value | Value |

| Values to be presented as mean ± SD. Statistical significance to be indicated. |

Signaling Pathway

Calcium-Sensing Receptor (CaSR) Signaling Pathway and the Action of Upacicalcet

Caption: Upacicalcet enhances CaSR signaling to reduce PTH synthesis and secretion.

Conclusion

The adenine-induced rat model of CKD is a robust and clinically relevant model for evaluating the therapeutic potential of this compound. The detailed protocols and application notes provided herein offer a framework for researchers to conduct preclinical studies to further elucidate the efficacy and safety of this novel calcimimetic in the management of secondary hyperparathyroidism. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.

References

- 1. Upacicalcet, a positive allosteric modulator of the calcium-sensing receptor, prevents vascular calcification and bone disorder in a rat adenine-induced secondary hyperparathyroidism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological profile of upacicalcet, a novel positive allosteric modulator of calcium-sensing receptor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]